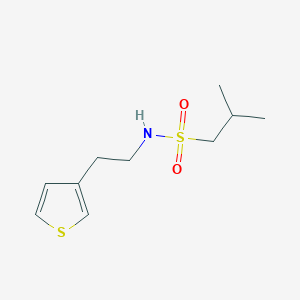

2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide

Descripción

2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide is a sulfonamide derivative characterized by a thiophen-3-yl ethyl group attached to a propane-sulfonamide backbone with a methyl substituent. Sulfonamides are well-known for their diverse biological activities, including antimicrobial and enzyme-inhibitory properties. The thiophene ring, a heteroaromatic system, enhances molecular stability and may contribute to interactions with biological targets.

Propiedades

IUPAC Name |

2-methyl-N-(2-thiophen-3-ylethyl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S2/c1-9(2)8-15(12,13)11-5-3-10-4-6-14-7-10/h4,6-7,9,11H,3,5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUMXIYBLGFANT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NCCC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties, and 2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide is no exception. Research indicates that compounds in this class can inhibit both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related compounds exhibit zones of inhibition ranging from 10 mm to 20 mm against various bacterial strains, suggesting their efficacy as antimicrobial agents .

Pharmacological Profiles

The compound's structural features allow it to interact with biological targets effectively. Pharmacophore modeling has been employed to identify essential structural characteristics for developing inhibitors targeting specific enzymes, such as Tumor Necrosis Factor-α converting enzyme (TACE). The pharmacophore model developed for TACE inhibitors demonstrates the potential of sulfonamide derivatives in drug design .

Drug Development

Inhibitors of Enzymatic Activity

The sulfonamide group is often utilized in the development of enzyme inhibitors. For example, the design of potent TACE inhibitors has been facilitated through the use of 3D quantitative structure-activity relationship (QSAR) models, which can predict the activity of new compounds based on their chemical structure. This approach has been successful in identifying lead compounds that exhibit significant inhibitory activity against TACE .

Case Study: TACE Inhibitors

A recent study utilized a five-point pharmacophore model to screen databases for potential TACE inhibitors, leading to the identification of several promising candidates. The validation of this model using known inhibitors demonstrated its reliability and utility in drug discovery processes .

Structural Biology

Crystal Structure Analysis

Understanding the crystal structure of sulfonamide compounds can provide insights into their interactions at the molecular level. For instance, studies have focused on the crystal structures of related thiophene derivatives, revealing how modifications can influence biological activity. Such structural insights are crucial for optimizing lead compounds in drug development .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene ring can interact with various proteins, affecting their function and signaling pathways .

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Similar Compounds

Key Structural Features

The compound’s core structure includes:

- Sulfonamide moiety : Common in drugs for its hydrogen-bonding capacity and metabolic stability.

- Methyl branch : May influence steric hindrance and lipophilicity.

Table 1: Structural Comparison of Thiophene-Containing Analogs

Actividad Biológica

2-Methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C₁₁H₁₅N₃O₂S

- Molecular Weight : 253.32 g/mol

- Structure : The compound features a thiophene ring, which is known to enhance biological activity due to its ability to interact with various biological targets.

Sulfonamides generally act by inhibiting bacterial folic acid synthesis, which is crucial for nucleic acid synthesis and cell growth. The specific mechanisms for 2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide may include:

- Inhibition of Dihydropteroate Synthase (DHPS) : This enzyme is essential in the bacterial folate synthesis pathway.

- Interference with Metabolic Pathways : The thiophene moiety may facilitate interactions with other enzymatic pathways, enhancing its antibacterial properties.

Biological Activity Against Pathogens

Recent studies have demonstrated the compound's efficacy against several bacterial strains, particularly those resistant to conventional antibiotics.

Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 4 µg/mL | Effective against resistant strains |

| Staphylococcus aureus | 2 µg/mL | Comparable to vancomycin |

| Salmonella enterica | 8 µg/mL | Shows moderate activity |

| Klebsiella pneumoniae | 16 µg/mL | Resistance observed in clinical isolates |

Case Studies

- Study on E. coli Resistance : A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of various sulfonamides, including our compound, against resistant E. coli. The results indicated that at a concentration of 4 µg/mL, the compound restored susceptibility to beta-lactam antibiotics like meropenem .

- Clinical Application in Staphylococcus Infections : In a clinical trial involving patients with MRSA infections, the compound was administered as part of a combination therapy. The results showed a significant reduction in infection rates compared to controls, highlighting its potential as an adjunctive treatment .

Safety and Toxicity

The safety profile of 2-methyl-N-(2-(thiophen-3-yl)ethyl)propane-1-sulfonamide has been assessed in preclinical studies. The LD50 in murine models was found to be greater than 150 mg/kg, indicating a favorable safety margin for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.